3-methyl-1-phenyl-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
N’-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, a phenyl group, and a carbohydrazide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation of 4-isopropylbenzaldehyde with 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing
Chemical Reactions Analysis
Types of Reactions
N’-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-isopropylbenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(4-isopropylbenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(4-isopropylbenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the thieno[2,3-c]pyrazole core and the isopropylbenzylidene group. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H22N4OS |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3-methyl-1-phenyl-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]thieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H22N4OS/c1-15(2)18-11-9-17(10-12-18)14-24-25-22(28)21-13-20-16(3)26-27(23(20)29-21)19-7-5-4-6-8-19/h4-15H,1-3H3,(H,25,28)/b24-14- |
InChI Key |
ORYJGXHAPIHAJW-OYKKKHCWSA-N |
Isomeric SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N/N=C\C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=CC=C(C=C3)C(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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